

physical and chemical properties of 4,4'-Dimethoxybenzil

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An In-depth Technical Guide to 4,4'-Dimethoxybenzil

Introduction

4,4'-Dimethoxybenzil, also known as p-Anisil or 1,2-bis(4-methoxyphenyl)ethane-1,2-dione, is a symmetrical α-diketone.[1] It is a yellow crystalline solid that serves as a versatile precursor in organic synthesis, particularly for heterocyclic compounds like 2,4,5-triaryl-imidazoles through the Debus-Radziszewski reaction.[1] Its utility is derived from the reactivity of its vicinal diketone functional group, influenced by the electron-donating methoxy groups on the phenyl rings.[1] In the field of drug development, **4,4'-Dimethoxybenzil** has been identified as an inhibitor of human intestinal carboxyl esterase (hiCE), which has implications for mitigating the side effects of certain anticancer drugs.[2][3]

Physical and Chemical Properties

The fundamental physical and chemical properties of **4,4'-Dimethoxybenzil** are summarized below. These properties are crucial for its application in various experimental and industrial settings.

General Properties



Property	Value	Reference
CAS Number	1226-42-2	[1][4][5][6][7]
Molecular Formula	C16H14O4	[1][4][5][6][7][8]
Molecular Weight	270.28 g/mol	[1][5][6][7][9]
IUPAC Name	1,2-bis(4- methoxyphenyl)ethane-1,2- dione	[6]
Synonyms	p-Anisil, Di-p-anisoyl, Anisil	[4][6][7]
EC Number	214-960-5	[6]
Beilstein Registry Number	531345	

Physical Characteristics

Property	Value	Reference	
Appearance	Yellow crystalline powder/solid [1][4][8]		
Melting Point	131-134 °C	[5][8][10][11]	
Boiling Point	~442.2°C at 760 mmHg (estimate) [11]		
Solubility	Insoluble in water.[4][5][12] Soluble in DMSO (50-54 mg/mL).[9][12][13]		

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **4,4'- Dimethoxybenzil**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.[1]



1H NMR (CDCl3)	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Protons	~7.97	multiplet	4H	Aromatic protons adjacent to carbonyl groups
Protons	~6.97	multiplet	4H	Aromatic protons adjacent to methoxy groups
Protons	~3.86	singlet	6H	Two equivalent methoxy (- OCH3) groups
[Source: Benchchem[1]]				

13C NMR (CDCl3)	Chemical Shift (δ) ppm
Carbonyl (C=O)	~194.5
Quaternary Aromatic	~165.0
Aromatic CH	~132.5
Quaternary Aromatic	~129.0
Aromatic CH	~114.5
Methoxy (OCH3)	~56.0
[Source: PubChem[6]]	

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. The spectrum for **4,4'-Dimethoxybenzil** typically shows a strong absorption band characteristic of the α -diketone carbonyl groups.[6][10]



Experimental Protocols

The most common and well-documented method for the synthesis of **4,4'-Dimethoxybenzil** is the oxidation of its precursor, **4,4'-dimethoxybenzoin** (anisoin).[1]

Synthesis of 4,4'-Dimethoxybenzil via Oxidation of 4,4'-Dimethoxybenzoin

Objective: To synthesize **4,4'-Dimethoxybenzil** by oxidizing 4,4'-dimethoxybenzoin using nitric acid in an acetic acid medium.

Materials:

- 4,4'-dimethoxybenzoin
- Concentrated Nitric Acid (HNO3)
- Glacial Acetic Acid (CH3COOH)
- Water (H2O)
- Methanol (for recrystallization)

Procedure:

- Dissolve 4,4'-dimethoxybenzoin in glacial acetic acid in a suitable reaction flask with stirring.
- Carefully and in a controlled manner, add concentrated nitric acid to the solution.[1] The
 reaction is exothermic and requires careful temperature management to prevent side
 reactions such as over-oxidation or aromatic nitration.[1]
- Heat the reaction mixture at reflux for approximately one hour.[14]
- After the reaction is complete, pour the mixture into a larger volume of cold water to precipitate the crude product.[14]



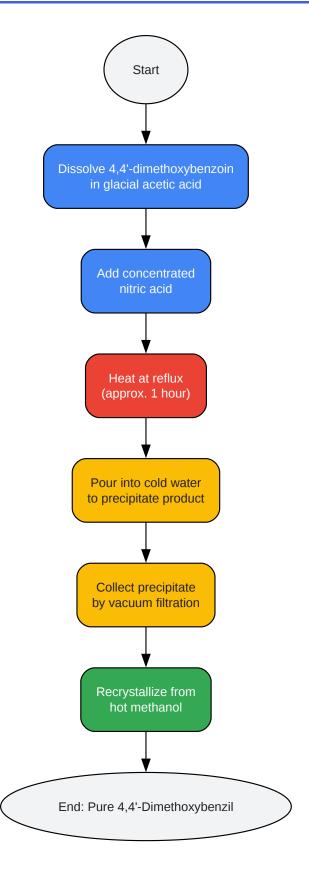




- Collect the yellow precipitate by vacuum filtration and wash it with water to remove residual acid.
- Purify the crude **4,4'-Dimethoxybenzil** by recrystallization from a suitable solvent, such as hot methanol, to yield the final product.[14]

Diagram of Synthetic Workflow:





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Caption: Workflow for the synthesis of **4,4'-Dimethoxybenzil**.



Reactivity and Chemical Behavior

The chemical reactivity of **4,4'-Dimethoxybenzil** is dominated by its α -diketone functionality. It serves as a key building block for various heterocyclic compounds.[1] The product is stable under normal laboratory conditions but is incompatible with strong oxidizing agents.[8]

Logical Relationship in Synthesis:



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Caption: Synthetic relationship between precursor and product.

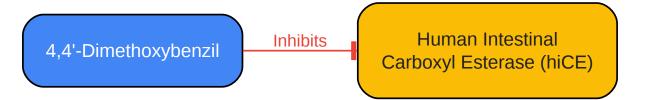
Applications in Drug Development

4,4'-Dimethoxybenzil has been identified as a potent inhibitor of human intestinal carboxyl esterase (hiCE), with a reported Ki (inhibition constant) of 70 nM.[2][3][13] The inhibition of



hiCE is a significant area of research, particularly in oncology. For instance, hiCE inhibitors can mitigate the severe diarrhea induced by the anticancer drug irinotecan, potentially enhancing its therapeutic efficacy.[2][3]

Inhibitory Action Pathway:



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Caption: Inhibition of hiCE by 4,4'-Dimethoxybenzil.

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